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molecular formula C12H23N<br>C6H11NHC6H11<br>C12H23N B1670486 Dicyclohexylamine CAS No. 101-83-7

Dicyclohexylamine

Cat. No. B1670486
M. Wt: 181.32 g/mol
InChI Key: XBPCUCUWBYBCDP-UHFFFAOYSA-N
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Patent
US04256751

Procedure details

1.4 g of 2-(3-benzoylthio-propionyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dicyclohexylamine salt are dissolved in 20 ml of methanol, and 20 ml of 8 % aqueous ammonia are added thereto. The mixture is stirred at room temperature overnight in nitrogen gas atmosphere. The reaction mixture is condensed to dryness under reduced pressure, and the residue is washed with ether. 0.85 g of 2-(3-mercaptopropionyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.dicyclohexylamine salt is thereby obtained. Yield: 74.7 % M.p. 193°-194° C.(decomp.) (This product begins to gradually decompose at 176° C.)
Name
2-(3-benzoylthio-propionyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dicyclohexylamine salt
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
74.7%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(CCC(N1C(C(O)=O)CC2C(=CC=CC=2)C1)=S)(=O)C1C=CC=CC=1.N>CO>[CH:8]1([NH:7][CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1 |f:0.1|

Inputs

Step One
Name
2-(3-benzoylthio-propionyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dicyclohexylamine salt
Quantity
1.4 g
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1.C(C1=CC=CC=C1)(=O)CCC(=S)N1CC2=CC=CC=C2CC1C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight in nitrogen gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed to dryness under reduced pressure
WASH
Type
WASH
Details
the residue is washed with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)NC1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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